

# Technical Profile: 2-(4-Chlorophenyl)-1,3-dioxolane

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1,3-dioxolane

CAS No.: 2403-54-5

Cat. No.: B1582554

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## The "Masked" Aldehyde in Advanced Organic Synthesis

### Executive Summary

**2-(4-Chlorophenyl)-1,3-dioxolane** (CAS: 2403-54-5) is a pivotal organic intermediate, primarily utilized as the cyclic ethylene acetal of 4-chlorobenzaldehyde. In the architecture of complex drug molecules and agrochemicals, it serves a dual purpose: it acts as a robust protecting group for the aldehyde functionality, preventing unwanted oxidation or nucleophilic attack, while simultaneously preserving the aromatic chloride for subsequent functionalization (e.g., via lithiation or Grignard formation). This guide details its nomenclature, physicochemical profile, synthesis protocols, and strategic utility in medicinal chemistry.

### Nomenclature & Identity

Precise identification is critical in regulatory and patent literature. The following table consolidates the accepted synonyms and identifiers for this compound.

Identifier Type	Value/Name
CAS Registry Number	2403-54-5
IUPAC Name	2-(4-Chlorophenyl)-1,3-dioxolane
Common Synonyms	p-Chlorobenzaldehyde ethylene acetal4- Chlorobenzaldehyde ethylene acetal4- Chlorobenzaldehyde cyclic ethylene acetal1- (1,3-Dioxolane-2-yl)-4-chlorobenzene
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>
SMILES	<chem>Clc1ccc(cc1)C2OCCO2</chem>
InChI Key	NYXNQWTXUSTEGL-UHFFFAOYSA-N

## Physicochemical Properties

The stability of the dioxolane ring renders this compound lipophilic and stable under basic conditions, a key trait for its application in nucleophilic substitution reactions.

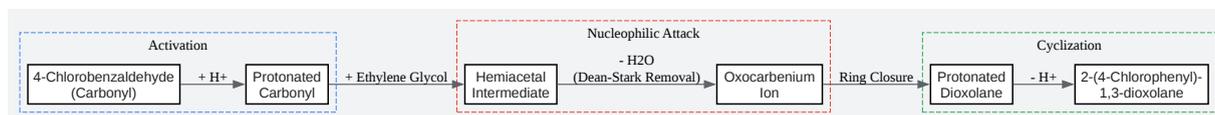
Property	Metric	Context/Notes
Molecular Weight	184.62 g/mol	
Physical State	Liquid	Colorless to pale yellow
Boiling Point	136–139 °C	@ 13 Torr (Reduced Pressure)
Boiling Point	~267.8 °C	@ 760 mmHg (Predicted)
Melting Point	~ -37 °C	Remains liquid at standard lab temps
Density	1.256 g/cm <sup>3</sup>	@ 20 °C
Solubility	Organic Solvents	Soluble in DCM, Toluene, Ether, Acetone
Stability	Acid-Sensitive	Hydrolyzes back to aldehyde in aqueous acid

## Synthesis & Mechanism

The industrial and laboratory standard for synthesizing **2-(4-Chlorophenyl)-1,3-dioxolane** is the acid-catalyzed acetalization of 4-chlorobenzaldehyde with ethylene glycol. This reaction is reversible; therefore, the equilibrium is driven forward by the removal of water (Le Chatelier's principle).

### 4.1. Reaction Mechanism (DOT Visualization)

The following diagram illustrates the stepwise acid-catalyzed mechanism, highlighting the formation of the oxocarbenium ion intermediate.



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Caption: Acid-catalyzed acetalization pathway via oxocarbenium ion intermediate.

### 4.2. Experimental Protocol: Dean-Stark Method

Objective: Synthesis of **2-(4-Chlorophenyl)-1,3-dioxolane** on a 100 mmol scale.

Reagents:

- 4-Chlorobenzaldehyde (14.06 g, 100 mmol)
- Ethylene Glycol (9.3 g, 150 mmol, 1.5 eq)
- p-Toluenesulfonic acid monohydrate (p-TSA) (0.19 g, 1 mmol, 1 mol%)
- Toluene (150 mL)

Procedure:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charging: Add 4-chlorobenzaldehyde, ethylene glycol, p-TSA, and toluene to the flask.
- Reflux: Heat the mixture to vigorous reflux. As the reaction proceeds, water will azeotrope with toluene and collect in the trap.
- Monitoring: Continue reflux until water collection ceases (approx. 3–5 hours) or TLC indicates consumption of the aldehyde.
- Workup: Cool to room temperature. Wash the reaction mixture with saturated aqueous NaHCO<sub>3</sub> (2 x 50 mL) to neutralize the acid catalyst (crucial to prevent hydrolysis). Wash with brine (50 mL).
- Drying: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify by vacuum distillation (bp 136–139 °C @ 13 Torr) to yield the pure colorless liquid.

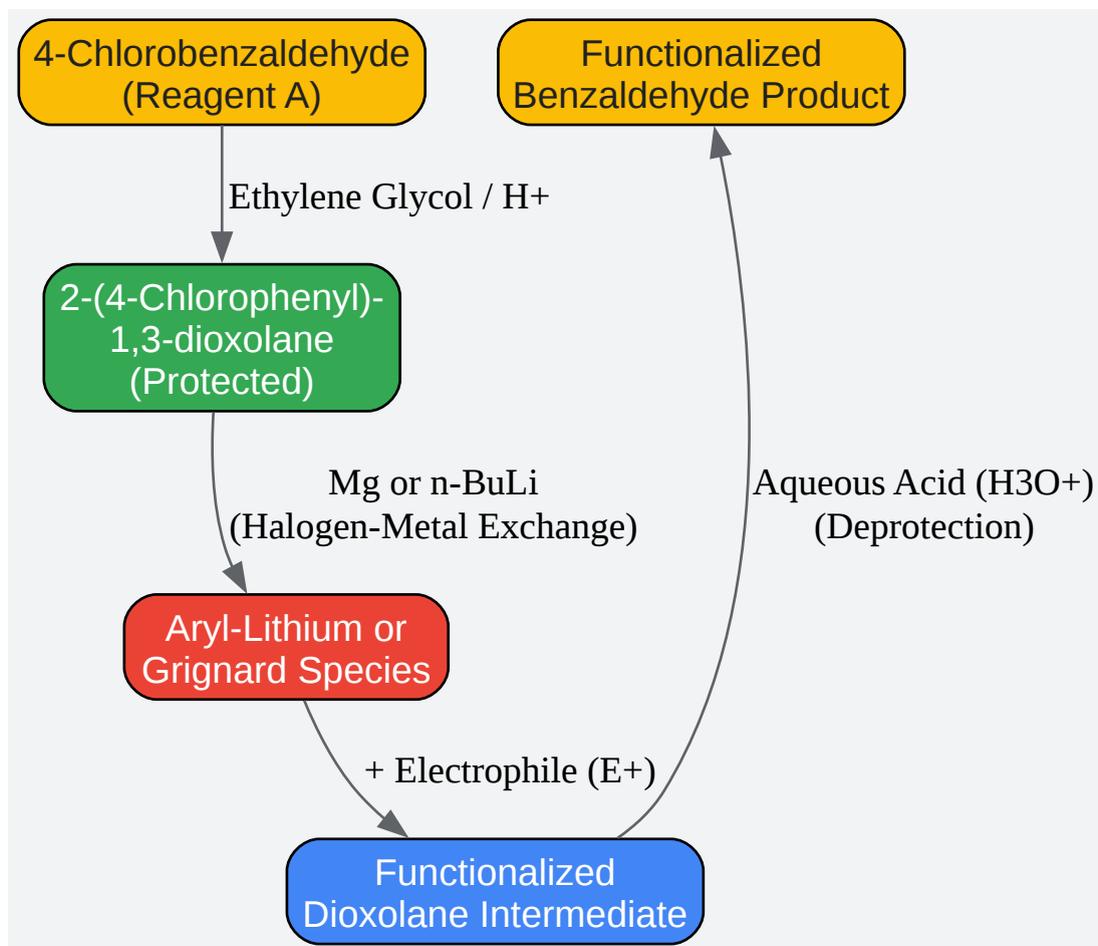
## Applications in Drug Development

The strategic value of **2-(4-Chlorophenyl)-1,3-dioxolane** lies in its ability to "mask" the electrophilic aldehyde, allowing chemists to perform aggressive metallation reactions on the aromatic ring.

### 5.1. Strategic Workflow: Orthogonal Functionalization

In the synthesis of biaryl drug scaffolds (common in antihistamines and antifungals), the chlorine atom often needs to be converted into a carbon-carbon bond.

- Problem: Reagents like Lithium or Magnesium (Grignard) will attack the aldehyde carbonyl immediately.
- Solution: Convert to dioxolane -> Perform Lithiation/Grignard -> React with Electrophile -> Deprotect.



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Caption: Orthogonal protection strategy allowing modification of the aromatic ring.

## 5.2. Specific Use Cases

- **Agrochemical Intermediates:** Used in the synthesis of triazole fungicides where the p-chlorophenyl moiety is essential, and the aldehyde serves as a handle for subsequent condensation reactions.
- **Medicinal Chemistry:** Precursor for antihistamines involving p-chlorobenzhydryl scaffolds. The acetal prevents polymerization during the introduction of side chains.

## Safety & Regulatory Information

While stable, this compound carries specific environmental hazards.

- GHS Classification:
  - H412: Harmful to aquatic life with long-lasting effects.
  - Handling: Wear nitrile gloves and safety glasses. Avoid release to the environment.
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis if moisture is present.

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17078, **2-(4-Chlorophenyl)-1,3-dioxolane**. PubChem. Available at: [\[Link\]](#)
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.
- Hibbert, H., & Timm, J. A. (1924). Studies on the acetals of p-chlorobenzaldehyde. Journal of the American Chemical Society.
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